molecular formula C5H6O3 B12829761 (S)-5-Methoxyfuran-2(5H)-one

(S)-5-Methoxyfuran-2(5H)-one

Katalognummer: B12829761
Molekulargewicht: 114.10 g/mol
InChI-Schlüssel: LRHFWTSUYLXTPU-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-5-Methoxyfuran-2(5H)-one is an organic compound belonging to the furanone family It is characterized by a furan ring with a methoxy group at the 5-position and a lactone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methoxyfuran-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 5-methoxy-2-hydroxy-2,4-pentadienoic acid. This reaction is carried out in the presence of a strong acid such as sulfuric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-5-Methoxyfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone ring into a dihydrofuran structure.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-5-Methoxyfuran-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.

Wirkmechanismus

The mechanism of action of (S)-5-Methoxyfuran-2(5H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methoxyfuran-2(5H)-one: Lacks the stereochemistry of the (S)-enantiomer.

    5-Hydroxyfuran-2(5H)-one: Contains a hydroxyl group instead of a methoxy group.

    5-Methylfuran-2(5H)-one: Contains a methyl group instead of a methoxy group.

Uniqueness

(S)-5-Methoxyfuran-2(5H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy group and lactone structure make it a versatile compound for various applications.

Eigenschaften

Molekularformel

C5H6O3

Molekulargewicht

114.10 g/mol

IUPAC-Name

(2S)-2-methoxy-2H-furan-5-one

InChI

InChI=1S/C5H6O3/c1-7-5-3-2-4(6)8-5/h2-3,5H,1H3/t5-/m0/s1

InChI-Schlüssel

LRHFWTSUYLXTPU-YFKPBYRVSA-N

Isomerische SMILES

CO[C@@H]1C=CC(=O)O1

Kanonische SMILES

COC1C=CC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.